molecular formula C28H32N4O4 B11346932 7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11346932
M. Wt: 488.6 g/mol
InChI Key: WKBCCMLTWVAUQF-UHFFFAOYSA-N
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Description

7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of methoxy groups and a piperazine moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated quinazolinone intermediate reacts with a piperazine derivative.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and various nucleophiles under anhydrous conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, oxidation states, and ring structures, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a central nervous system agent, anti-inflammatory, and analgesic.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one.

    Piperazine Derivatives: Compounds containing the piperazine moiety, such as 1-(3-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine.

Uniqueness

7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of its quinazolinone core, piperazine moiety, and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C28H32N4O4/c1-18-27-24(14-19(15-25(27)33)23-9-8-22(35-3)17-26(23)36-4)30-28(29-18)32-12-10-31(11-13-32)20-6-5-7-21(16-20)34-2/h5-9,16-17,19H,10-15H2,1-4H3

InChI Key

WKBCCMLTWVAUQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)OC)CC(CC2=O)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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